Product packaging for 1-Methyl-3-(1H-pyrrol-2-yl)-1H-indole(Cat. No.:CAS No. 86107-21-3)

1-Methyl-3-(1H-pyrrol-2-yl)-1H-indole

Cat. No.: B11899916
CAS No.: 86107-21-3
M. Wt: 196.25 g/mol
InChI Key: BVJJAEVXXFNWRY-UHFFFAOYSA-N
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Description

1-Methyl-3-(1H-pyrrol-2-yl)-1H-indole is a synthetically crafted heterocyclic compound designed for advanced chemical and pharmaceutical research. This complex indole derivative is of significant interest in medicinal chemistry, particularly in the exploration of new anticancer agents. Indole-based structures are recognized as "privileged scaffolds" in drug discovery due to their ability to bind multiple receptors with high affinity . Researchers are particularly interested in novel indole hybrids for their potential to interact with key biological targets. One primary area of investigation for such compounds is their potential as inhibitors of tubulin polymerization. Microtubules, dynamic filaments composed of α- and β-tubulin, are critical for cell division and proliferation, making them a validated target for anticancer therapy . Compounds that disrupt microtubule dynamics by binding to sites such as the colchicine binding site can effectively inhibit cancer cell growth and induce apoptosis . Given that indole and pyrrole motifs are commonly found in known tubulin inhibitors, this reagent serves as a valuable chemical building block for developing and studying new small-molecule therapeutics that target the cytoskeleton of cancer cells. This product is provided for research purposes only. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2 B11899916 1-Methyl-3-(1H-pyrrol-2-yl)-1H-indole CAS No. 86107-21-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86107-21-3

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

1-methyl-3-(1H-pyrrol-2-yl)indole

InChI

InChI=1S/C13H12N2/c1-15-9-11(12-6-4-8-14-12)10-5-2-3-7-13(10)15/h2-9,14H,1H3

InChI Key

BVJJAEVXXFNWRY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=CC=CN3

Origin of Product

United States

Synthetic Methodologies for 1 Methyl 3 1h Pyrrol 2 Yl 1h Indole and Analogues

Classical and Modern Approaches to Indole (B1671886) Synthesis

The construction of the indole nucleus is a well-established field, with numerous named reactions that can be adapted to produce 3-substituted indoles like the target compound. These methods typically involve the cyclization of a suitably substituted benzene (B151609) derivative.

Fischer Indole Synthesis Modifications

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a robust and widely used method for preparing indoles. wikipedia.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. wikipedia.orgthermofisher.com

The general mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enehydrazine. A nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the aromatic indole ring. wikipedia.orgnih.gov To synthesize a 3-(1H-pyrrol-2-yl)-1H-indole analogue, a ketone precursor containing a pyrrole (B145914) moiety, such as a 2-pyrrolyl ketone, would be required. For the specific target, 1-methylphenylhydrazine would react with a 2-pyrrolyl ketone under acidic conditions. A notable application of this strategy is seen in the total synthesis of lycogarubin C, where a complex pyrrole-containing dicarboxylate was subjected to a Fischer indole synthesis with phenylhydrazine (B124118) to construct the indole portion of the molecule. rsc.org

Table 1: Overview of Fischer Indole Synthesis for Indolyl-Pyrrole Analogues

Feature Description Reference(s)
Reactants Arylhydrazine (e.g., 1-methylphenylhydrazine), Pyrrolyl-ketone/aldehyde wikipedia.org
Reagents/Catalysts Brønsted acids (HCl, H₂SO₄, PPA) or Lewis acids (ZnCl₂, BF₃) wikipedia.org
Key Intermediate Arylhydrazone, which isomerizes to an enehydrazine nih.gov
Mechanism Highlight Acid-catalyzed nih.govnih.gov-sigmatropic rearrangement wikipedia.orgnih.gov
Applicability Can be performed as a one-pot synthesis. thermofisher.com The choice of an unsymmetrical pyrrolyl ketone can lead to regioisomers. thermofisher.com

Bartoli Indole Synthesis Adaptations

The Bartoli indole synthesis is a valuable method for forming indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.org A key advantage of this reaction is its effectiveness in producing 7-substituted indoles, which are often difficult to access via other classical methods. nih.gov The reaction requires three equivalents of the Grignard reagent, and the presence of a bulky ortho substituent on the nitroarene is crucial for high yields. wikipedia.orgjk-sci.com

The mechanism involves the initial addition of the vinyl Grignard reagent to the nitro group, forming a nitrosoarene intermediate. Subsequent additions and a nih.govnih.gov-sigmatropic rearrangement, facilitated by the steric hindrance of the ortho group, lead to cyclization and aromatization to the indole ring. wikipedia.org The Bartoli synthesis is particularly advantageous as it can produce indoles substituted on both the carbocyclic and pyrrole rings. wikipedia.orgwikipedia.org By selecting a substituted vinyl Grignard reagent, substituents can be introduced at the C2 or C3 positions of the indole ring. jk-sci.com A significant adaptation, the Dobbs modification, uses an ortho-bromo substituent as a removable directing group, expanding the reaction's scope to formally unsubstituted nitroarenes. wikipedia.org

Table 2: Overview of Bartoli Indole Synthesis Adaptations

Feature Description Reference(s)
Reactants ortho-Substituted nitroarene, Vinyl Grignard reagent (3 equivalents) wikipedia.orgjk-sci.com
Key Requirement Steric bulk at the ortho position of the nitroarene is essential for success. wikipedia.org
Product Scope Excellent for 7-substituted indoles. Can also provide C2 and C3 substitution depending on the Grignard reagent. nih.govjk-sci.com
Dobbs Modification Uses a removable ortho-bromo group, broadening the substrate scope. wikipedia.org

Nenitzescu Indole Synthesis Routes

The Nenitzescu indole synthesis, reported by Costin Nenițescu in 1929, is a reaction that produces 5-hydroxyindole (B134679) derivatives from the condensation of benzoquinones with β-aminocrotonic esters (enamines). wikipedia.org The reaction proceeds via a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack from the enamine π-bond to a carbonyl group, and subsequent elimination to form the indole ring. wikipedia.org

While the classical Nenitzescu synthesis leads specifically to 5-hydroxyindoles, its principles can be adapted. researchgate.net Modifications using different quinones or enamines, employing Lewis acid catalysts, or performing subsequent deoxygenation steps could potentially provide routes to other indole analogues. numberanalytics.commdpi.com The reaction is of significant interest because the 5-hydroxyindole scaffold is a cornerstone for many biochemically important molecules, including serotonin (B10506) and various pharmaceuticals. wikipedia.orgresearchgate.net

Table 3: Overview of Nenitzescu Indole Synthesis

Feature Description Reference(s)
Reactants Benzoquinone, Enamine (e.g., β-aminocrotonic esters) wikipedia.org
Primary Product 5-Hydroxyindole derivatives wikipedia.orgresearchgate.net
Mechanism Steps Michael addition, nucleophilic attack by enamine, elimination/aromatization wikipedia.org
Modifications Use of Lewis acids (e.g., ZnCl₂) can influence the reaction pathway. researchgate.netmdpi.com

Other Named Reactions

Several other named reactions offer powerful strategies for constructing the indole ring, with various modifications allowing for the synthesis of complex substituted derivatives.

Ullmann Reaction: Traditionally a copper-promoted coupling of aryl halides, modern Ullmann-type reactions are versatile for C-N and C-C bond formation. researchgate.net Tandem copper-catalyzed Ullmann C-N coupling followed by an intramolecular C-H activation sequence has been developed to synthesize multisubstituted indoles from aryl iodides and enamines in a one-pot process. organic-chemistry.org This approach could be envisioned for coupling a pyrrole-containing enamine with an appropriate aryl halide to build the target structure.

Leimgruber-Batcho Indole Synthesis: This highly efficient, two-step method starts from an o-nitrotoluene. wikipedia.org The first step is the formation of a push-pull enamine by condensation with an amide acetal (B89532) like N,N-dimethylformamide dimethyl acetal (DMFDMA). The second step is a reductive cyclization of the enamine to the indole. wikipedia.orgclockss.org While the classic method yields indoles unsubstituted at C2 and C3, it has been successfully modified to produce 3-substituted indoles by functionalizing the intermediate enamine before the cyclization step. tandfonline.comresearchgate.net

Reissert Indole Synthesis: This method involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate, which is then reductively cyclized to yield an indole-2-carboxylic acid. quimicaorganica.org While typically providing substitution at the C2 position, further synthetic manipulations would be required to introduce a C3-substituent like a pyrrole ring.

Madelung Indole Synthesis: The Madelung synthesis is the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base. wikipedia.org This method is generally used for preparing 2-alkylindoles. However, recent modifications have demonstrated a one-pot synthesis of 1,2-disubstituted-3-cyano and 3-tosylindoles, showing that C3-functionalized indoles are accessible through this pathway by using appropriately substituted starting materials. nih.govacs.orgacs.org

Cadogan-Sundberg Indole Synthesis: This reaction generates indoles through the deoxygenative cyclization of o-nitrostyrenes using trivalent phosphorus reagents like triethyl phosphite. wikipedia.orgsynarchive.com The reaction proceeds by reduction of the nitro group to a nitroso group, which then participates in the cyclization. wikipedia.org While initially explored for various indole syntheses, reports have shown it can be used to generate indole-3-carboxylates, indicating its potential for accessing C3-substituted systems. researchgate.net

Table 4: Summary of Other Named Indole Syntheses

Synthesis Starting Materials Key Features & Applicability Reference(s)
Ullmann Aryl halide, Amine/Enamine Copper-catalyzed C-N and C-C bond formation. Can build indoles in tandem reactions. researchgate.netorganic-chemistry.org
Leimgruber-Batcho o-Nitrotoluene, DMFDMA High yields, mild conditions. Adaptable for 3-substitution via enamine functionalization. wikipedia.orgtandfonline.com
Reissert o-Nitrotoluene, Diethyl oxalate Forms indole-2-carboxylic acids. C3 is typically unsubstituted. quimicaorganica.org
Madelung N-acyl-o-toluidine High-temperature, base-catalyzed cyclization. Modifications allow for C3-substituted indoles. nih.govwikipedia.org
Cadogan-Sundberg o-Nitrostyrene, Trialkyl phosphite Deoxygenative cyclization. Can be used to form C3-substituted indoles. wikipedia.orgresearchgate.net

Strategies for Pyrrole Ring Formation

An alternative synthetic strategy involves constructing the pyrrole ring onto a pre-formed indole scaffold. This is particularly effective for creating 3-(pyrrol-2-yl)indoles.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly efficient for building molecular complexity. bohrium.com Several MCRs are known for pyrrole synthesis and can be adapted to use an indole derivative as one of the key components. orientjchem.org

For instance, a three-component reaction of an indole, an aldehyde, and malononitrile, catalyzed by L-proline, has been developed to synthesize 3-indole derivatives. researchgate.net A particularly relevant approach involves the reaction of a 3-cyanoacetyl indole with an azoalkene in the presence of a base, followed by acid-catalyzed cyclization, to furnish highly functionalized 3-(1H-pyrrol-2-yl)indoles. Another powerful MCR involves the condensation of an indole, ninhydrin, and a β-enaminone to create complex indenopyrrole systems fused with a pyrrole or indole moiety at the 3a-position. clockss.org These methods offer a direct and atom-economical route to the desired indolyl-pyrrole core structure. bohrium.com

Table 5: Multicomponent Reactions for Indolyl-Pyrrole Synthesis

Reactants Catalyst/Conditions Product Type Reference(s)
Indole, Aldehyde, Malononitrile L-proline, EtOH, RT 2-Amino-3-cyano-4-(indol-3-yl)pyridines researchgate.net
3-Cyanoacetyl indole, Azoalkene MeONa, then Amberlyst-15 Functionalized 3-(1H-pyrrol-2-yl)indoles researchgate.net
Indole/Pyrrole, Ninhydrin, β-Enaminone Water, reflux (1H-pyrrol-2-yl)/(1H-indol-3-yl)-dihydroindenopyrroles clockss.org

Condensation Reactions with Amino Acids and Chalcones

Condensation reactions represent a foundational strategy for assembling indolylpyrrole frameworks. These methods often involve the formation of an intermediate structure, such as a chalcone (B49325), which then undergoes cyclization.

The Claisen-Schmidt condensation is a widely used method for synthesizing chalcones, which are α,β-unsaturated ketones that serve as versatile precursors. nih.govresearchgate.net This reaction typically involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. scialert.net In the context of indolylpyrrole synthesis, this could involve reacting an indole-based ketone with a pyrrole-based aldehyde, or vice versa. nih.gov For example, a series of pyrrole-based chalcone derivatives have been prepared through the Claisen-Schimdt condensation of pyrrole-based acetophenones with various aromatic aldehydes in a basic medium. nih.gov The reaction proceeds via the formation of a carbanion from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. scialert.net Subsequent dehydration of the resulting aldol (B89426) adduct yields the chalcone. scialert.net Both acid and base catalysts can be employed, with common bases including aqueous solutions of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an alcoholic solvent. scialert.netmdpi.com

Another significant condensation strategy involves the reaction of indole carbohydrazides with pyrrole aldehydes. nih.gov For instance, pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives have been synthesized by condensing an indole hydrazide with various substituted pyrrole aldehydes under acidic conditions in ethanol. nih.gov This reaction forms a hydrazone linkage, effectively coupling the two heterocyclic systems. The E-isomer is typically isolated due to its higher stability. nih.gov

Table 1: Examples of Condensation Reactions for Indolylpyrrole Precursors

Reactant 1 Reactant 2 Catalyst/Conditions Product Type Reference
Indole-3-carboxaldehyde Aryl Ketone Piperidine Indole-chalcone nih.gov
Pyrrole-based Acetophenone Aromatic Aldehyde Base (e.g., KOH) Pyrrole-chalcone nih.gov
Indole Hydrazide Pyrrole Aldehyde Acid (e.g., AcOH), EtOH Indole Hydrazide Derivative nih.gov

Construction of Pyrrole Ring from Precursors

Building the pyrrole ring directly onto a pre-existing indole core is a powerful and convergent synthetic approach. This can be achieved through various cyclization strategies using different precursors.

A prominent method involves the use of 3-cyanoacetyl indoles as versatile starting materials. rsc.orgnih.gov These precursors, readily synthesized from the reaction of indoles with cyanoacetic acid, can react with various reagents to form highly functionalized pyrroles. nih.gov For example, a one-pot, two-step synthesis of indole-pyrrole hybrids has been developed involving the Michael addition of a 3-cyanoacetyl indole to an azoalkene, followed by an acid-catalyzed cyclization using Amberlyst 15 resin to construct the pyrrole ring. rsc.org

The Paal-Knorr synthesis is a classical and general method for preparing pyrroles, which involves the cyclocondensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. researchgate.netic.ac.uk Modifications of this method are used to synthesize N-substituted pyrroles in the presence of catalysts like iron(III) chloride. organic-chemistry.org For the synthesis of an indolylpyrrole, an appropriately substituted 1,4-dicarbonyl precursor attached to the indole C3 position would be required.

Another approach involves the reaction of 1-methylindole-3-glyoxylyl chloride with isopropyl ethanimidate hydrochloride. prepchem.com The resulting intermediate, upon treatment with potassium tert-butoxide and subsequent acid-catalyzed cyclization, yields a 3-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione, demonstrating the construction of the pyrrole ring from acyclic precursors. prepchem.com Furthermore, multi-component reactions offer an efficient route. For instance, a three-component reaction of an alkyl 2-aminoester derived from L-tryptophan, a 1,3-dicarbonyl compound, and potassium hydroxide under solvent-free heating conditions can produce 2,4,5-trisubstituted-1H-pyrrol-3-ol derivatives. mdpi.com

Table 2: Selected Methods for Pyrrole Ring Construction on an Indole Scaffold

Indole Precursor Reagents Key Steps Resulting Pyrrole System Reference
3-Cyanoacetyl indole Azoalkene, MeONa, Amberlyst 15 Michael addition, acid-catalyzed cyclization Polysubstituted 1H-pyrrole rsc.org
1-Methylindole-3-glyoxylyl chloride Isopropyl ethanimidate HCl, Et3N, K-tert-butoxide, p-TsOH Condensation, cyclization 1H-pyrrole-2,5-dione prepchem.com
1,4-Dicarbonyl compound Primary amine (e.g., ammonia source) Cyclocondensation Substituted pyrrole researchgate.net
Alkyl 2-aminoester (from Tryptophan) 1,3-Dicarbonyl compound, KOH Three-component condensation/cyclization 1H-pyrrol-3-ol mdpi.com

Coupling and Linkage Strategies for Indolylpyrrole Scaffolds

Modern synthetic chemistry heavily relies on coupling reactions to form carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to complex molecules like indolylpyrroles. These strategies can involve the direct formation of a bond between the two heterocyclic rings or, more commonly, the use of transition metal catalysts to facilitate the connection. researchgate.netnih.gov

Direct C-C Bond Formation at Indole C3 and Pyrrole C2

The direct formation of a C-C bond between the C3 position of an indole and the C2 position of a pyrrole is a conceptually straightforward but chemically challenging approach. The challenge arises from the electronic nature of the two rings. The indole ring is electron-rich, and electrophilic substitution occurs preferentially at the C3 position. ic.ac.uk Conversely, the pyrrole ring is also susceptible to electrophilic attack, which typically occurs at the C2 position. ksu.edu.sa

To form a direct C3-C2 bond, one ring must act as a nucleophile while the other acts as an electrophile. This requires careful manipulation of substituents or reaction conditions to reverse the innate reactivity of one of the heterocycles. A general method for the direct C3 functionalization of N-H indoles with various electrophiles has been reported, proceeding through an N-indolyl triethylborate intermediate under mild conditions. researchgate.net While this demonstrates the feasibility of introducing groups at C3, applying it to a pyrrole electrophile would be a specific application. Copper(II)-catalyzed reactions have also been developed for the direct chalcogenylation at the C3 position of indoles, including 1-methyl-1H-indole, indicating that the C3-H bond can be activated for coupling under transition metal catalysis. nih.gov

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium, Copper)

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C and C-N bonds in modern organic synthesis. researchgate.netnih.gov Palladium and copper catalysts are particularly prominent in the synthesis of heterocyclic scaffolds. researchgate.netnih.gov These methods typically involve coupling a halide or triflate derivative of one heterocycle with an organometallic or terminal alkyne derivative of the other. Such reactions offer high efficiency and functional group tolerance, making them ideal for the late-stage synthesis of complex molecules. nih.gov

The Sonogashira reaction is a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. nih.govhes-so.ch This reaction is a robust method for forming C(sp)-C(sp²) bonds and has been widely applied in the synthesis of complex heterocyclic systems. nih.govmdpi.com In the context of indolylpyrrole synthesis, a Sonogashira reaction could be used to couple a halogenated indole (e.g., 3-iodo-1-methylindole) with a terminal alkyne-substituted pyrrole (e.g., 2-ethynylpyrrole), or vice versa.

The reaction typically employs a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI, in the presence of a base such as an amine (e.g., triethylamine). mdpi.com The resulting alkynyl-linked indolylpyrrole can then serve as a versatile intermediate for further transformations if desired. A notable application is the acyl Sonogashira reaction, which couples an acyl chloride with a terminal alkyne, yielding α,β-alkynyl ketones that are powerful building blocks for various heterocycles. mdpi.com Sequential one-pot protocols involving an initial Sonogashira coupling followed by an intramolecular cyclization are also efficient strategies for building fused or complex indole systems. rsc.org

Table 3: Typical Conditions for Sonogashira Cross-Coupling

Component Example Purpose Reference
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ Primary catalyst for the cross-coupling cycle nih.govmdpi.com
Copper Co-catalyst Copper(I) iodide (CuI) Activates the alkyne hes-so.chmdpi.com
Base Triethylamine (B128534) (Et₃N), K₂CO₃ Neutralizes the HX byproduct hes-so.chmdpi.com
Substrate 1 Aryl/Vinyl Halide (e.g., 3-Iodoindole) Electrophilic partner rsc.org
Substrate 2 Terminal Alkyne (e.g., 2-Ethynylpyrrole) Nucleophilic partner rsc.org
Solvent DMF, THF, Amines Reaction medium nih.govresearchgate.net

Copper-catalyzed reactions are particularly effective for forming carbon-heteroatom bonds, especially C-N bonds. researchgate.netnih.gov Copper-catalyzed amination reactions provide a direct method for introducing nitrogen-containing functional groups onto aromatic and heterocyclic rings. This can be a key step in building an indolylpyrrole scaffold, for instance, by creating a precursor for a subsequent pyrrole ring synthesis.

A significant advancement is the direct C-H amination of heterocycles. For indoles, a palladium/copper co-catalyzed intermolecular C-H amination has been developed that produces 2-amino-substituted indoles with excellent regioselectivity. nih.gov More broadly, copper-catalyzed C-H amination can be achieved through a site-selective C-H zincation followed by coupling with an electrophilic nitrogen source, such as an O-benzoylhydroxylamine. nih.gov This method is effective for a wide range of heteroarenes, including indole, and proceeds under mild conditions. nih.gov These amination strategies can be used to install an amino group at a specific position on the indole ring, which can then be elaborated into the pyrrole ring through cyclization reactions, representing a powerful combination of C-H activation and cyclization logic.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic compounds, and it is particularly important for electron-rich heterocyclic systems like indole and pyrrole. nih.govmasterorganicchemistry.com The indole ring system exhibits a high reactivity towards electrophiles, estimated to be about 10¹³ times greater than that of benzene. pearson.com This heightened reactivity allows for substitutions to occur under mild conditions. pearson.com

The mechanism of EAS involves an initial attack by the aromatic ring's π-electrons on an electrophile (E+), which is the slow, rate-determining step because it temporarily disrupts the ring's aromaticity and forms a carbocation intermediate known as an arenium ion. masterorganicchemistry.com In a subsequent fast step, a proton is removed from the carbon that formed the new bond, restoring aromaticity. masterorganicchemistry.com

For the indole nucleus, substitution predominantly occurs at the C3 position of the pyrrole ring. pearson.comnih.gov This regioselectivity is attributed to the greater stability of the carbocation intermediate formed when the electrophile attacks at C3, compared to the intermediate formed from an attack at the C2 position. The positive charge in the C3-attack intermediate can be delocalized over the benzene portion of the molecule without involving the nitrogen atom, which is a more stable arrangement.

This inherent reactivity of the C3 position is exploited in the synthesis of 3-substituted indoles, a key step in forming the core structure of indolylpyrroles. Reactions such as the Mannich reaction, which introduces an aminomethyl group, or Friedel-Crafts type reactions can be used to install a substituent at the C3 position, which can then be elaborated to form the pyrrole ring. nih.gov

Table 1: Examples of Electrophilic Aromatic Substitution on Indole Analogs
ReactionElectrophile SourceProduct TypeReference
BrominationN-Bromosuccinimide (NBS)3-Bromoindole nih.gov
Mannich ReactionDimethyliminium chloride3-(Dimethylaminomethyl)indole (Gramine) nih.gov
Michael AdditionCyclohexenone / ZrCl₄3-(3-Oxocyclohexyl)indole nih.gov

Nucleophilic Addition and Substitution Reactions

While indoles are primarily reactive towards electrophiles, nucleophilic reactions are also crucial, particularly in the synthesis of complex derivatives from functionalized precursors. Nucleophilic addition reactions typically involve the attack of a nucleophile on an electron-deficient carbon atom, such as the carbon of a carbonyl group. youtube.comyoutube.com The key distinction between nucleophilic addition and substitution lies in the fate of the tetrahedral intermediate formed after the initial attack; if a leaving group is present, substitution occurs, whereas its absence leads to an addition product, often an alcohol after protonation. youtube.com

In the context of synthesizing indolylpyrroles, nucleophilic reactions are often employed in multi-component reactions. For example, precursors like 3-cyanoacetyl indoles contain a ketone group that is susceptible to nucleophilic attack. nih.gov The synthesis of indolyl-substituted pyran derivatives proceeds via a Michael addition of a tautomer of 3-cyanoacetyl indole to an intermediate, followed by intramolecular cyclization. nih.gov

Furthermore, the indole nitrogen itself can act as a nucleophile. In the presence of a base, the N-H proton can be removed, and the resulting indolide anion can participate in nucleophilic substitution or addition reactions. mdpi.com A notable example is the base-catalyzed nucleophilic addition of indoles to vinylene carbonate, which proceeds smoothly to yield N-functionalized indole derivatives. mdpi.com This reaction highlights the nucleophilic character of the indole nitrogen and its utility in forming N-C bonds.

N-Functionalization and Methylation Strategies

Regioselective N-Methylation of Indole

The synthesis of the target compound, 1-Methyl-3-(1H-pyrrol-2-yl)-1H-indole, requires the specific methylation of the indole nitrogen atom (N1). Achieving regioselectivity in the alkylation of indoles can be challenging because the molecule possesses multiple nucleophilic sites, primarily the N1 and C3 positions. organic-chemistry.org Direct alkylation often leads to a mixture of N1- and C3-alkylated products, with the potential for dialkylation.

To achieve selective N-methylation, the indole is typically treated with a base to deprotonate the N-H group, forming the more nucleophilic indolide anion. This anion then reacts with a methylating agent, such as methyl iodide or dimethyl sulfate (B86663). The choice of base, solvent, and reaction conditions is critical for controlling the regioselectivity. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium hydroxide (KOH). mdpi.com

Catalytic methods have also been developed for the enantioselective N-alkylation of indoles using chiral catalysts, which can provide high yields and excellent enantiomeric ratios for the N-alkylated products. nih.govnih.gov These methods often tolerate a wide array of indole substrates. nih.govnih.gov

Table 2: Conditions for N-Alkylation of Indoles
ReagentsCatalyst/BaseSolventKey FeatureReference
Indole, Vinylene CarbonateK₂CO₃CH₃CNBase-catalyzed N-H addition mdpi.com
Indole, AldimineDinuclear Zinc-ProPhenol-Enantioselective N-alkylation nih.govnih.gov
Indoline, AlcoholIridium complexWaterRegio-selective N-alkylation via tandem dehydrogenation organic-chemistry.org

Functionalization at Other Nitrogen Centers (e.g., Pyrrole N-H)

Similar to the indole nitrogen, the N-H of the pyrrole ring is also amenable to functionalization. This position can be deprotonated with a suitable base to form an anion, which can then react with a variety of electrophiles to introduce alkyl, acyl, or other functional groups. The functionalization of the pyrrole nitrogen is an important strategy for modifying the properties of the final indolylpyrrole compound or for introducing protecting groups during a multi-step synthesis.

For instance, catalytic systems used for the N-alkylation of indoles, such as those employing zinc-ProPhenol complexes, have also been successfully applied to the N-alkylation of pyrroles. nih.gov Methyl pyrrole-2-carboxylate, for example, can be N-alkylated in good yield and with very high enantioselectivity using such a system. nih.gov This demonstrates that similar principles of N-H activation and nucleophilic attack can be applied to functionalize the pyrrole nitrogen within the indolylpyrrole scaffold.

Green Chemistry Approaches in Indolylpyrrole Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. Green chemistry principles, such as the use of renewable feedstocks, avoidance of hazardous solvents, and the development of catalyst-free reactions, are increasingly being applied to the synthesis of heterocyclic compounds like indolylpyrroles. semanticscholar.orgrsc.org

Catalyst-Free Methodologies

A key goal in green chemistry is to minimize the use of catalysts, especially those based on toxic or expensive heavy metals. Catalyst-free reactions offer advantages in terms of simplified purification procedures, reduced waste, and lower costs. researchgate.net

Several catalyst-free methods for the synthesis of indolyl-containing heterocycles have been reported. These often involve multi-component reactions (MCRs) conducted under solvent-free conditions or in green solvents like water or ethanol. ijiset.commdpi.com For example, a novel cascade arylation/cyclization reaction between indole acetamides and 3-substituted indoles has been developed that proceeds in good yields under metal- and photocatalyst-free conditions, mediated only by triethylamine (TEA). rsc.org Another approach involves the three-component synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds by simply heating the reactants under solvent-free conditions. mdpi.com These methods demonstrate the feasibility of constructing complex heterocyclic systems through atom-economical and environmentally friendly pathways.

Table 3: Examples of Catalyst-Free Synthesis of Indolyl Heterocycles
ReactantsConditionsProduct TypeYieldReference
Indole acetamides, 3-Substituted indolesTEA, Dioxane, 120 °CIndolyl pyrroloindolinesGood rsc.org
Alkyl 2-aminoesters, 1,3-Dicarbonyl compoundsKOH (0.1 eq.), 170 °C, Solvent-free2,4,5-Trisubstituted-1H-pyrrol-3-ols45-81% mdpi.com
3-Cyanoacetyl indole, Aromatic aldehydes, MalononitrilePiperidine (20 mol%), EtOH, RT, Ultrasonic irradiationIndol-3-yl substituted pyrans74-94% nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a pivotal technology in medicinal and organic chemistry, offering significant advantages over conventional heating methods. pensoft.net These benefits include dramatically reduced reaction times, higher yields, and often cleaner reaction profiles with fewer byproducts. pensoft.net The application of microwave irradiation for the synthesis of indole and pyrrole scaffolds, the core components of this compound, is well-documented. pensoft.netmdpi.comnih.gov

While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the methodologies are broadly applicable to its analogues. The synthesis of various substituted indoles and pyrroles under microwave irradiation provides a framework for how this technology can be applied. For instance, the Bischler indole synthesis, a classic method for preparing indoles, has been successfully adapted to microwave conditions, often using promoters like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to facilitate the reaction. mdpi.com Similarly, the Paal-Knorr condensation, a primary route for synthesizing pyrroles, is significantly accelerated by microwave energy. pensoft.netnih.gov

The general approach for synthesizing analogues often involves the coupling of a pre-formed indole nucleus with a pyrrole precursor, or vice-versa, under microwave irradiation. For example, the synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives has been achieved efficiently through a one-pot, multi-component reaction under solvent-free microwave conditions. researchgate.net Another relevant example is the microwave-assisted synthesis of various diazoles bearing indole moieties, which demonstrates the utility of this technique in creating complex heterocyclic systems rapidly. nih.gov These established protocols suggest a viable pathway for the synthesis of this compound by reacting appropriate precursors, such as 1-methylindole (B147185) and a suitable 2-substituted pyrrole derivative, under optimized microwave conditions.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrrole Derivatives nih.gov

Compound Method Reaction Time Yield (%)
vh0 (Hydrazide) Conventional 12 h 55-85
Microwave 10 min 87-94
vh1-4 (Schiff bases) Conventional 8-10 h 60-75
Microwave 5-8 min 89-93

This interactive table showcases the significant reduction in reaction time and improvement in yield when using microwave irradiation compared to conventional heating for the synthesis of pyrrole-based hydrazides and hydrazide–hydrazones. nih.gov

Aqueous Media Reactions

The use of water as a solvent in organic synthesis aligns with the principles of green chemistry, aiming to reduce the reliance on volatile and often toxic organic solvents. Synthesizing indole and its derivatives in aqueous media has been an area of active research, with various catalysts and conditions being developed to facilitate these transformations. researchgate.net

Reactions in water can be promoted by a range of catalysts, including Lewis acids, p-block elements, transition metals, and even nanoparticles. researchgate.net For the synthesis of indole-pyrrole systems, an aqueous medium can be advantageous. While direct synthesis of this compound in water is not extensively documented, related syntheses provide proof of concept. For example, the synthesis of indole hemiaminals has been demonstrated in water using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as a catalyst. researchgate.net

Furthermore, multicomponent reactions in water are particularly powerful for building complex molecules in a single step. The Hantzsch procedure, used for synthesizing substituted pyrroles, has been adapted to aqueous conditions using catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.net Suzuki-Miyaura cross-coupling reactions, a staple for forming carbon-carbon bonds, are also frequently performed in aqueous media to link heterocyclic rings. nih.gov A plausible aqueous synthesis of the target compound could involve a Suzuki-type coupling between a boronic acid derivative of one heterocycle (e.g., 1-methyl-1H-indole-3-boronic acid) and a halogenated derivative of the other (e.g., 2-bromopyrrole), followed by N-methylation of the pyrrole nitrogen if necessary.

Table 2: Examples of Catalysts Used in Aqueous Synthesis of Indole Derivatives researchgate.net

Catalyst Type Specific Example Reaction Type
Lewis Acid Scandium(III) triflate (Sc(OTf)₃) Sulfonamide Synthesis
Ionic Liquid [(HSO₃-p)Im][CF₃SO₃]/H₂O Fischer Indole Synthesis
Surfactant Sodium dodecyl sulfate (SDS) Indole Synthesis
Nanoparticles Copper Nanoparticles Coupling Reactions

This interactive table lists various catalytic systems that have been successfully employed for the synthesis of indole derivatives in aqueous environments. researchgate.net

Isolation and Characterization Techniques for Structural Confirmation

Following the synthesis of this compound, rigorous isolation and characterization are imperative to confirm its structure and purity. The typical workflow involves chromatographic purification followed by spectroscopic analysis.

Isolation: The primary method for isolating the target compound from the reaction mixture is column chromatography on silica (B1680970) gel. prepchem.commdpi.com A gradient elution system, often using mixtures of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate, allows for the separation of the product from unreacted starting materials and byproducts. mdpi.com The progress of the separation is monitored by thin-layer chromatography (TLC). After purification, the solvent is removed under reduced pressure to yield the isolated compound.

Characterization: Structural elucidation is achieved through a combination of spectroscopic methods, principally Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the precise structure.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the N-methyl group (a singlet, likely around 3.8 ppm), as well as characteristic multiplets for the aromatic protons on both the indole and pyrrole rings. mdpi.commdpi.com Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks within each ring system. mdpi.com

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts indicate the electronic environment of each carbon (e.g., aromatic, aliphatic, or attached to a heteroatom). mdpi.commdpi.com Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for definitively assigning each proton and carbon signal by showing direct (one-bond) and long-range (two- or three-bond) C-H correlations, respectively. mdpi.com

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. mdpi.commdpi.com The fragmentation pattern observed in the mass spectrum can also offer structural clues. For this compound (C₁₃H₁₂N₂), the expected molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight.

Table 3: General Spectroscopic Data for Indole-Pyrrole Scaffolds

Technique Expected Observations for this compound Reference Analogues
¹H NMR Singlet for N-CH₃ (~3.8 ppm); Aromatic signals for indole & pyrrole protons (~6.0-8.0 ppm); NH proton for pyrrole (broad singlet >10 ppm). 1-Methyl-3-aryl-indoles, 5-(1H-indol-3-yl)-benzodiazocinones. mdpi.commdpi.com
¹³C NMR Signal for N-CH₃ (~33 ppm); Signals for aromatic carbons in both rings (~100-140 ppm). 1-Methyl-3-aryl-indoles. mdpi.com
HRMS (ESI) [M+H]⁺ peak confirming the molecular formula C₁₃H₁₃N₂⁺. Indole-pyrrole hybrids, various heterocyclic systems. mdpi.commdpi.comrsc.org

This interactive table summarizes the expected spectroscopic data for the title compound based on data from structurally similar molecules.

Reaction Mechanisms and Chemical Transformations of Indolylpyrrole Systems

Mechanistic Pathways of Key Synthetic Reactions

The synthesis of indolylpyrrole frameworks can be achieved through various strategic approaches, often involving cascade or one-pot reactions that efficiently construct the biheterocyclic core. The specific mechanisms depend on the chosen starting materials and reaction conditions.

One plausible mechanism for the formation of indolylpyrrole hybrids involves a base-catalyzed Michael addition. For instance, the reaction between a 3-cyanoacetyl indole (B1671886) and a 1,2-diaza-1,3-diene is initiated by a Michael addition, leading to an adduct intermediate. rsc.org This is followed by an intramolecular cyclization to form a 2,3-dihydro-1H-pyrrol-2-ol intermediate, which then undergoes aromatization to yield the final indolylpyrrole product. rsc.org This pathway is favored due to the selective attack at the carbonyl function. rsc.org

Another synthetic strategy involves the condensation of a hydrazide with a pyrrole (B145914) aldehyde. nih.gov For example, the synthesis of pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives is achieved by condensing hydrazide with various pyrrole aldehydes under acidic conditions. nih.gov This reaction can result in a mixture of E and Z isomers, with the more stable E-isomer being the predominant product. nih.gov

The Fischer indole synthesis provides a classic method for forming the indole ring itself, which can then be further functionalized to create an indolylpyrrole. youtube.com This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone. youtube.comnih.gov This intermediate then undergoes a rsc.orgrsc.org-sigmatropic rearrangement, a key step involving the cleavage of the N-N bond and the formation of a C-C bond, to ultimately form the indole ring after a series of steps including aromatization. youtube.com

A cascade arylation/cyclization reaction between indole acetamides and 3-substituted indoles offers a metal- and photocatalyst-free method to synthesize indolyl pyrroloindolines. rsc.org

In the Fischer indole synthesis, the phenylhydrazone and the subsequent enamine or inhydrozine intermediates are pivotal. youtube.comnih.gov The protonation of the inamine is essential for the subsequent rsc.orgrsc.org-sigmatropic rearrangement, which is a concerted pericyclic reaction. youtube.com The stability of the diimine intermediate formed after the rearrangement influences the subsequent cyclization and aromatization steps leading to the indole core. youtube.com

In some synthetic routes, radical intermediates are also significant. For example, a radical cascade cyanoisopropylation/cyclization reaction has been developed to access pyrrolo[1,2-a]indol-3-ones, where radical intermediates drive the cyclization process. rsc.org Similarly, the generation of indole radical cations through photocatalysis can be intercepted to form substituted pyrroloindolines. nih.gov

The table below summarizes key synthetic reactions and their intermediates.

Reaction Type Key Intermediates References
Michael Addition/CyclizationAdduct intermediate, 2,3-dihydro-1H-pyrrol-2-ol rsc.org
CondensationHydrazone nih.gov
Fischer Indole SynthesisPhenylhydrazone, Enamine (Inhydrozine), Diimine youtube.comnih.gov
Radical Cascade CyclizationRadical intermediates rsc.org
Photocatalytic Radical Cation FormationIndole radical cations nih.gov

Reactivity of Indole and Pyrrole Moieties in 1-Methyl-3-(1H-pyrrol-2-yl)-1H-indole

The reactivity of this compound is a composite of the individual reactivities of the N-methylated indole and the pyrrole rings. Both heterocycles are electron-rich aromatic systems, predisposing them to certain types of chemical transformations.

Both indole and pyrrole rings are highly susceptible to electrophilic substitution. In the case of indole, the C3 position is the most reactive site for electrophilic attack, being approximately 10^13 times more reactive than benzene (B151609). youtube.com This high reactivity is due to the enamine-like character of the pyrrolic portion of the indole ring, which allows for the stabilization of the positive charge in the transition state. youtube.com Even with the C3 position substituted with the pyrrole ring in this compound, the indole nucleus remains a site for potential electrophilic attack, although the primary site may shift to other positions on the indole or pyrrole ring depending on the reaction conditions.

The pyrrole ring is also highly activated towards electrophilic substitution, with the C2 (alpha) position being the preferred site of attack. iust.ac.ir The electron-donating nature of the nitrogen atom directs electrophiles to this position. In the context of this compound, the C5 position of the pyrrole ring (the other alpha position) would be a likely site for electrophilic substitution. The relative reactivity of the indole and pyrrole rings towards an electrophile would depend on the specific electrophile and the reaction conditions.

The Vilsmeier-Haack reaction, a mild formylation method, occurs exclusively at the C3 position of unsubstituted indole at room temperature. youtube.com This highlights the exceptional nucleophilicity of this position.

The nitrogen atoms in both the indole and pyrrole rings of this compound exhibit nucleophilic properties, though their reactivity differs. masterorganicchemistry.comyoutube.com In the N-methylated indole moiety, the nitrogen atom's lone pair is involved in the aromatic sextet, rendering it less basic and nucleophilic compared to a typical secondary amine. youtube.com However, it can still act as a nucleophile under certain conditions, for instance, in alkylation reactions using a strong base to deprotonate it first. youtube.com

The nitrogen atom of the pyrrole ring also has its lone pair contributing to the aromatic system, making it a weak base. masterorganicchemistry.com However, like the indole nitrogen, it can be deprotonated with a strong base to form a highly nucleophilic anion. The relative nucleophilicity of the two nitrogen atoms is influenced by steric hindrance and the electronic environment. masterorganicchemistry.com Tertiary amines, for instance, can be highly nucleophilic, and the N-methyl group on the indole might influence its reactivity profile. masterorganicchemistry.com

The table below outlines the reactivity of different nitrogen nucleophiles.

Nitrogen Nucleophile Type General Reactivity References
Primary AminesGood nucleophiles, but can lead to multiple alkylations. youtube.comyoutube.com
Secondary AminesGenerally good nucleophiles. youtube.com
Tertiary AminesCan be highly nucleophilic, but reactivity is sensitive to steric hindrance. masterorganicchemistry.com
Pyrrole/Indole N-HWeakly nucleophilic unless deprotonated. youtube.comyoutube.com

The π-systems of both the indole and pyrrole rings can participate in cycloaddition reactions. The C2-C3 double bond of the indole ring, in particular, has a propensity for [3+2] and other cycloaddition reactions. youtube.comacs.org These reactions provide a powerful tool for the construction of complex polycyclic structures. For example, dipolar cycloaddition approaches have been used to synthesize pyrrolo[1,2-a]indoles. acs.org

The feasibility and outcome of a cycloaddition reaction are governed by frontier molecular orbital (FMO) theory. youtube.com Whether a reaction proceeds under thermal or photochemical conditions, and whether it follows a suprafacial or antarafacial pathway, depends on the symmetry of the interacting orbitals of the diene (or equivalent) and the dienophile. youtube.com Both [4+2] (Diels-Alder type) and [2+2] cycloadditions are possible with these heterocyclic systems, leading to a variety of fused ring systems. youtube.com

Functional Group Interconversions on the Indolylpyrrole Scaffold

The unique electronic properties of the this compound scaffold, which combines an electron-rich indole nucleus with a pyrrole moiety, allow for a variety of functional group interconversions. These transformations are crucial for the synthesis of derivatives with modified biological activities or physicochemical properties. The reactivity of the scaffold is dictated by the electron-rich nature of both heterocyclic rings. In the indole ring, the C3 position is the most nucleophilic; however, in the target compound, this position is substituted. ijpcbs.comorganic-chemistry.org This directs further electrophilic substitutions to other positions on the indole or pyrrole rings.

Electrophilic Substitution Reactions:

Vilsmeier-Haack Reaction: This reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.comorganic-chemistry.orgwikipedia.org For this compound, the formylation is expected to occur at the most electron-rich, unsubstituted positions. Given that the indole C3 is blocked, the reaction could proceed at the C5' position of the pyrrole ring or potentially at the C2 position of the indole ring. The precise outcome would depend on the specific reaction conditions and the relative activation of the two heterocyclic systems. The resulting aldehyde can then be a versatile handle for further functionalization, such as conversion to carboxylic acids, imines, or alcohols.

Halogenation: The introduction of halogen atoms onto the indolylpyrrole scaffold can be achieved through various methods, including enzymatic and chemical approaches. Halogenated indoles are valuable precursors for cross-coupling reactions. nih.govresearchgate.netnih.govfrontiersin.orgresearchgate.net Enzymatic halogenation using halogenases can offer high selectivity under mild conditions. nih.govfrontiersin.orgresearchgate.net Chemically, reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used for the halogenation of indoles. For this compound, halogenation is anticipated to occur at the pyrrole C5' position or at positions C5 or C6 of the indole ring, depending on the directing effects of the substituents and the reaction conditions.

Nitration: The introduction of a nitro group can be achieved using standard nitrating agents. The nitro group is a strong electron-withdrawing group and can serve as a precursor for the synthesis of amino derivatives, which are important for further chemical modifications.

Modifications at the Nitrogen Atoms:

The nitrogen atoms of both the indole and pyrrole rings can participate in reactions. The N-methyl group on the indole is generally stable, but demethylation could be achieved under specific conditions. The N-H of the pyrrole ring can be deprotonated with a strong base to form an anion, which can then be reacted with various electrophiles to introduce substituents at the N1' position.

Representative NMR Data for Functionalized Indoles:

The table below presents typical NMR chemical shifts for indole derivatives, providing a reference for the characterization of functionalized this compound products. nih.govrsc.orgnih.gov

Functional Group PositionRepresentative Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
Indole C2-Methyl2-Methyl-1H-indole2.44 (s, 3H, CH₃)13.5 (CH₃)
Indole C3-Formyl1H-Indole-3-carbaldehyde10.0 (s, 1H, CHO), 8.3 (s, 1H, H2)185.0 (CHO)
Indole C5-Bromo5-Bromo-1H-indole7.8 (d, 1H, H4), 7.3 (d, 1H, H6), 7.2 (dd, 1H, H7)115.0 (C5)
Indole N1-Methyl1-Methyl-1H-indole3.75 (s, 3H, N-CH₃)32.8 (N-CH₃)

Stability and Degradation Pathways

The stability of this compound is a critical factor for its handling, storage, and potential applications. Degradation can occur through various pathways, including oxidation, photodegradation, and thermal decomposition.

Oxidative Degradation:

Indole and its derivatives are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or chemical oxidants. mdpi.com The electron-rich nature of the pyrrole and indole rings makes them prone to attack by reactive oxygen species (ROS). The degradation pathway often involves initial hydroxylation of the heterocyclic rings. For instance, the cytochrome P450 enzyme system in biological settings metabolizes many drugs through oxidation. mdpi.com A likely point of initial oxidative attack on this compound would be the double bonds of the pyrrole or indole rings, potentially leading to the formation of hydroxylated or oxo-derivatives. The presence of the N-methyl group may influence the metabolic profile compared to N-unsubstituted indoles.

Photodegradation:

Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the degradation of the compound. This can involve the formation of excited states that are more reactive towards oxygen or other molecules, leading to complex mixtures of degradation products. The use of photosensitizers can accelerate this process. mdpi.com

Thermal Decomposition:

At elevated temperatures, this compound can undergo thermal decomposition. youtube.com The stability is influenced by the strength of the chemical bonds within the molecule. The initial steps of thermal degradation may involve the cleavage of the weaker bonds, such as the C-N bonds or the bond linking the two heterocyclic rings. The N-methyl group could also be susceptible to cleavage at high temperatures.

Mass Spectrometric Fragmentation:

Mass spectrometry provides insights into the fragmentation pattern of a molecule, which can be indicative of its degradation pathways under high-energy conditions. For indole derivatives, common fragmentation patterns involve the loss of small molecules or radicals from the side chains, as well as cleavage of the heterocyclic rings. nih.govmiamioh.edu For this compound, characteristic fragmentation would likely involve the cleavage of the bond between the indole and pyrrole rings, and fragmentation of the individual heterocyclic moieties.

Potential Degradation Products:

The table below summarizes some potential degradation products of this compound and the conditions that might lead to their formation.

Potential Degradation ProductFormation Condition
Hydroxylated indolylpyrrolesOxidative stress (e.g., exposure to air, light, or oxidizing agents)
Oxo-indolylpyrroles (e.g., oxindoles)Further oxidation of hydroxylated intermediates
Cleavage products (e.g., 1-methylindole (B147185), pyrrole derivatives)Thermal stress, mass spectrometry
Polymerized materialsExposure to strong acids or prolonged light exposure

Theoretical and Computational Chemistry Studies on 1 Methyl 3 1h Pyrrol 2 Yl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering deep insights into molecular behavior. For a molecule comprising indole (B1671886) and pyrrole (B145914) rings, these methods can elucidate the electronic structure, aromaticity, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for medium to large organic molecules, providing a favorable balance between computational cost and accuracy. For molecules in the indole and pyrrole families, DFT calculations are commonly employed to determine properties such as heats of formation, molecular stability, and electronic characteristics. mdpi.com

Studies on related substituted pyrrole and indole derivatives often utilize the B3LYP functional, which is a hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. mdpi.comnih.gov This approach has proven effective in understanding tautomeric equilibria and molecular stability in similar heterocyclic systems. mdpi.comnih.gov DFT calculations would be instrumental in mapping the electron density distribution across the 1-Methyl-3-(1H-pyrrol-2-yl)-1H-indole scaffold, identifying regions of high or low electron density which are crucial for predicting reactivity and intermolecular interactions.

Ab initio (from first principles) methods, such as Hartree-Fock (HF), provide another avenue for computational analysis. These methods are based solely on the principles of quantum mechanics without the use of empirical parameters. While often more computationally demanding than DFT, they are crucial for understanding specific phenomena. For instance, elaborate ab initio calculations have been used to investigate the effect of halogenation on the stability of 3-methylindole (B30407) stacking, a model for the tryptophan side chain. dntb.gov.ua Such studies provide a thorough understanding of underpinning phenomena like π-π stacking interactions, which would be a key feature in the conformational landscape of this compound. dntb.gov.ua

The choice of basis set is a critical component of any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. For molecules of this type, Pople-style basis sets, such as 6-31G, are frequently used in conjunction with DFT functionals like B3LYP. This combination is known to provide reliable predictions of geometries and electronic properties for a wide range of organic compounds.

The process involves an iterative optimization where the total energy of the molecule is minimized with respect to the positions of the nuclei. This geometry optimization yields the most stable three-dimensional structure of the molecule, from which various parameters can be extracted. The selection of an appropriate basis set and functional is essential for obtaining results that are in good agreement with experimental data, should any be available. mdpi.comnih.gov

Molecular Geometry and Conformation Analysis

A geometry optimization using a method like DFT with the B3LYP functional and a 6-31G basis set would yield the equilibrium structure of this compound. The resulting data includes precise bond lengths, bond angles, and dihedral angles. Due to steric hindrance between the hydrogen atoms on the adjacent rings, the molecule is not expected to be perfectly planar. The dihedral angle between the plane of the indole ring and the plane of the pyrrole ring would be a key parameter defining the molecular conformation. In a related chalcone (B49325) derivative containing a pyrrole ring linked to a phenyl group, a significant dihedral angle of 29.3° was observed, indicating a twisted conformation. nih.gov A similar twist would be anticipated for this compound.

Table 1: Predicted Bonding Parameters for this compound This table presents hypothetical, representative data based on standard values for similar structures and would be confirmed by specific computational optimization.

ParameterAtoms InvolvedPredicted Value
Bond LengthIndole C3 - Pyrrole C2~1.47 Å
Bond LengthIndole N1 - CH3~1.46 Å
Bond LengthPyrrole N1 - H~1.01 Å
Bond AngleIndole C2 - C3 - Pyrrole C2~128°
Dihedral AngleIndole C2 - C3 - Pyrrole C2 - Pyrrole N1~40-60°

The single bond connecting the indole and pyrrole rings allows for rotation, leading to different possible conformations (rotamers). Computational studies can map the potential energy surface associated with this rotation to identify the most stable conformer and the energy barriers between different conformations. The global minimum on this surface corresponds to the most populated conformation at equilibrium.

Furthermore, these computational models can predict and quantify potential intermolecular interactions. For a molecule with two aromatic systems, π-π stacking is a significant non-covalent interaction that would influence its behavior in the solid state or in solution. dntb.gov.ua Quantum chemical studies on 3-methylindole have been used to create models that can accurately predict the interaction stability of stacked dimers. dntb.gov.ua In addition to stacking, other weaker interactions such as C-H···π bonds could also play a role in stabilizing specific three-dimensional arrangements and crystal packing.

Electronic Structure Analysis

Detailed electronic structure analysis provides profound insights into the chemical reactivity, stability, and electronic behavior of a molecule. For this compound, such an analysis would typically involve the following components.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.

No specific HOMO-LUMO energy values or orbital distribution data for this compound were found in the searched literature.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values, where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

A specific Molecular Electrostatic Potential (MEP) surface analysis for this compound was not available in the reviewed sources.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It allows for the investigation of charge transfer between filled donor orbitals and empty acceptor orbitals, which is crucial for understanding intramolecular interactions and the stability of the molecular system. This analysis quantifies the delocalization of electron density and the strength of various orbital interactions.

Specific NBO analysis, including charge transfer data for this compound, could not be retrieved from the available literature.

A calculated Density of States (DOS) spectrum for this compound was not found in the searched scientific databases.

Spectroscopic Property Predictions

Computational methods are widely used to predict and simulate the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Theoretical simulations of Fourier-Transform Infrared (FT-IR) and Raman spectra are powerful tools for interpreting experimental vibrational data. These simulations, typically performed using density functional theory (DFT), calculate the vibrational frequencies and intensities of a molecule's normal modes. By comparing the simulated spectra with experimental ones, a detailed assignment of the observed vibrational bands to specific molecular motions can be achieved.

No simulated FT-IR or Raman spectra, including tables of vibrational frequencies and their assignments for this compound, were found in the course of this research.

NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting and interpreting NMR spectra. By calculating the magnetic shielding tensors of atomic nuclei, it is possible to predict the chemical shifts that would be observed in an experimental NMR spectrum.

For this compound, theoretical NMR chemical shift calculations would be instrumental in assigning the signals of the various hydrogen and carbon atoms within the molecule. These calculations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted shifts would aid in the definitive assignment of the complex spectral data, especially for the closely spaced signals of the aromatic protons and carbons in the indole and pyrrole rings.

Table 1: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom NumberCalculated ¹H Shift (ppm)Calculated ¹³C Shift (ppm)
1-CH₃3.7532.9
C2-125.1
C3-114.8
C4-H7.65119.5
C5-H7.20121.3
C6-H7.28120.2
C7-H7.70109.8
N1-H (pyrrole)9.50-
C2'-H (pyrrole)6.80118.0
C3'-H (pyrrole)6.25108.5
C4'-H (pyrrole)6.90108.9
C5' (pyrrole)-124.7
C3a-128.9
C7a-136.8

Note: This data is hypothetical and for illustrative purposes, as specific literature values were not found.

UV-Visible Spectra Simulations (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for simulating electronic absorption spectra, such as UV-Visible spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax).

For this compound, TD-DFT calculations would reveal the nature of its electronic transitions, which are typically π-π* transitions within the conjugated aromatic system. The simulations would likely predict several absorption bands in the UV region, corresponding to transitions involving the indole and pyrrole chromophores. Analysis of the molecular orbitals involved in these transitions would provide a detailed understanding of the electronic structure and how the two heterocyclic rings interact electronically.

Table 2: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3100.25HOMO → LUMO
S₀ → S₂2750.18HOMO-1 → LUMO
S₀ → S₃2400.35HOMO → LUMO+1

Note: This data is hypothetical and for illustrative purposes, as specific literature values were not found.

Aromaticity Assessment of Constituent Rings

Aromaticity is a fundamental concept in chemistry, and for a molecule like this compound, with two aromatic rings, its quantification is of great interest.

Harmonic Oscillator Model of Aromaticity (HOMA)

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index of aromaticity. It evaluates the deviation of bond lengths within a ring from an optimal value, providing a quantitative measure of aromatic character. A HOMA value of 1 indicates a fully aromatic system like benzene (B151609), while values close to 0 suggest a non-aromatic system. For this compound, separate HOMA calculations for the indole and pyrrole rings would quantify their respective aromaticities. It is expected that the indole ring would exhibit a high HOMA value, indicative of its significant aromatic character. The pyrrole ring's aromaticity would also be assessed, and any influence of the indolyl substituent could be investigated.

Nucleus Independent Chemical Shift (NICS) Indices

The Nucleus Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a non-bonded point, typically the center of a ring (NICS(0)) or at a point 1 Å above the ring center (NICS(1)). Negative NICS values indicate the presence of a diatropic ring current, a hallmark of aromaticity, while positive values suggest an anti-aromatic character. For this compound, NICS calculations would be performed for both the five-membered pyrrole ring of the indole moiety and the attached pyrrole ring. The resulting values would provide a magnetic perspective on the aromaticity of each ring, complementing the geometry-based HOMA analysis.

π-Electron Delocalization Studies

The delocalization of π-electrons is a key feature of aromatic systems. Computational methods can be used to visualize and quantify this delocalization. For instance, the analysis of molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can reveal the extent of π-electron distribution across the indole and pyrrole rings. Furthermore, electron density-based methods can map the flow of π-electrons within the molecule, providing a visual representation of their delocalization pathways and the degree of electronic communication between the two heterocyclic systems.

Chemical Reactivity and Global Reactivity Descriptors

Conceptual DFT provides a framework for understanding and predicting chemical reactivity through various descriptors. These global reactivity descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO).

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors would provide valuable insights into the kinetic stability and reactivity of the molecule, helping to predict its behavior in chemical reactions. For example, a high electrophilicity index would suggest that the molecule is a good electrophile.

Table 3: Hypothetical Global Reactivity Descriptors for this compound

DescriptorFormulaHypothetical Value (eV)
HOMO EnergyE(HOMO)-5.2
LUMO EnergyE(LUMO)-0.8
Energy Gap (ΔE)E(LUMO) - E(HOMO)4.4
Chemical Potential (μ)(E(HOMO) + E(LUMO)) / 2-3.0
Hardness (η)(E(LUMO) - E(HOMO)) / 22.2
Electrophilicity Index (ω)μ² / (2η)2.05

Note: This data is hypothetical and for illustrative purposes, as specific literature values were not found.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in laser technology, optical data processing, and telecommunications. sci-hub.se Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor functionalities, are promising candidates for NLO materials due to their large optical nonlinearities, fast response times, and synthetic tailorability. sci-hub.seresearchgate.net The NLO response of a molecule is determined by its interaction with an applied electromagnetic field, leading to changes in the field's phase, frequency, and amplitude. sci-hub.se

Key parameters calculated to evaluate NLO properties include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net A high dipole moment often correlates with significant intramolecular charge transfer (ICT), a crucial factor for a strong NLO response. sci-hub.se The first-order hyperpolarizability (β) is a direct measure of the second-order NLO activity. For comparison, these values are often benchmarked against a standard NLO material like urea.

Computational studies on similar heterocyclic systems, such as Indole-7-carboxyldehyde (I7C) and various pyrrole derivatives, have demonstrated that the presence of electron-donating and electron-accepting groups, along with the extent of π-electron delocalization, significantly influences the NLO response. sci-hub.seresearchgate.net In this compound, the pyrrole and indole rings can act as π-electron-rich systems, and the linkage between them facilitates electron delocalization.

To illustrate the typical NLO parameters obtained through DFT calculations for related compounds, the following table presents data for a pyrrole derivative (PCL) and an indole derivative (I7C) from existing research. These values provide an insight into the expected range of NLO properties for molecules with similar structural motifs.

CompoundDipole Moment (μ) [Debye]Linear Polarizability (α) [x 10-24 esu]First-Order Hyperpolarizability (β) [x 10-30 esu]Reference
Pyrrole Derivative (PCL)4.9614.336.94 researchgate.net
Indole-7-carboxyldehyde (I7C)--- researchgate.net
Urea (Reference)1.52-0.781 researchgate.net

Note: The data for Indole-7-carboxyldehyde (I7C) was noted as significant in the study but specific values were not provided in the accessible text. The computed β value for the pyrrole derivative (PCL) is nearly ten times greater than that of urea, indicating a significant NLO response. researchgate.net Similar computational analyses would be necessary to quantify the NLO properties of this compound.

Machine Learning Applications in Predicting Molecular Attributes

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid prediction of molecular properties, thereby accelerating the discovery of new materials and drugs. sapiosciences.com For a molecule like this compound, where experimental data may be scarce, ML models can provide valuable predictions for a range of molecular attributes.

The application of ML in chemistry often involves Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models establish a mathematical relationship between the structural features of molecules (descriptors) and their activities or properties. jocpr.comarchivepp.comnih.gov

For indole and pyrrole derivatives, ML has been successfully applied in various contexts:

Prediction of Physicochemical Properties: ML models can predict properties like the partition coefficient (logP) and toxicity (LD50) for indole derivatives. jocpr.com

Biological Activity Prediction: QSAR models have been developed to predict the inhibitory activity of indole derivatives against various biological targets. archivepp.comnih.govnih.gov

Regioselectivity Prediction: Machine learning models can predict the regioselectivity of chemical reactions on heterocyclic compounds, which is crucial for synthetic planning. nih.gov

Prediction of NLO Properties: Emerging research shows the potential of graph neural networks to predict the NLO properties of materials, which could be applied to novel compounds like this compound. arxiv.org

The general workflow for developing an ML model for property prediction involves several key steps:

Data Collection: A dataset of molecules with known properties is assembled.

Descriptor Calculation: Numerical representations of the molecular structures (descriptors) are calculated. These can range from simple constitutional descriptors to complex 3D and quantum-chemical descriptors.

Model Training: An ML algorithm (e.g., multiple linear regression, support vector machines, random forests, or neural networks) is trained on the dataset to learn the relationship between the descriptors and the target property. springernature.comnih.govgu.se

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. archivepp.com

While a specific ML model for this compound has not been reported, the wealth of data on related indole and pyrrole compounds provides a strong foundation for the future development of such models. The table below presents an example of descriptors and the performance of ML models from a QSAR study on indole derivatives.

Model TypeSelected DescriptorsR2 (Training Set)R2 (Test Set)Root Mean Square Error (Test Set)Reference
Multiple Linear Regression (MLR)Mp, MATS6e, GATS8e, Mor22v, R7v+, MLOGP0.8860.5830.441 archivepp.com
Support Vector Machine (SVM)Mp, MATS6e, GATS8e, Mor22v, R7v+, MLOGP0.9930.8440.269 archivepp.com

This data illustrates that for a set of indole derivatives, a Support Vector Machine (SVM) model demonstrated superior predictive performance compared to a Multiple Linear Regression (MLR) model for predicting the half-maximal inhibitory concentration (IC50) in hepatitis treatment. archivepp.com Such approaches could be adapted to predict a wide array of properties for this compound, facilitating its evaluation for various applications.

Structure Activity Relationships Sar and Mechanistic Biological Investigations of 1 Methyl 3 1h Pyrrol 2 Yl 1h Indole and Analogues

Impact of Substituent Effects on Biological Activity

The biological activity of the 1-Methyl-3-(1H-pyrrol-2-yl)-1H-indole scaffold is highly sensitive to chemical modifications on both the indole (B1671886) and pyrrole (B145914) rings. These substitutions influence the molecule's potency and selectivity towards its biological targets.

Influence of N-Methylation on Indole Moiety

The indole scaffold is a "privileged structure" in drug discovery, appearing in numerous pharmaceuticals and natural products with a wide range of biological activities. nih.govnih.govmdpi.com The substitution at the nitrogen atom of the indole ring is a critical determinant of the biological activity for many analogues. Specifically, the presence of a methyl group at the N-1 position of the indole ring is a common feature in several potent bioactive compounds. researchgate.net

For instance, research into tubulin polymerization inhibitors has led to the synthesis of 1-methyl-1H-indole-pyrazoline hybrids. nih.gov In these series, the N-methylated indole moiety is an integral part of the most active compounds. Similarly, in the field of epigenetics, an analogue featuring a 1-methyl-1H-indole group was identified as a highly potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with an IC₅₀ value of 6.5 nM. nih.gov This highlights that N-methylation is a key feature for achieving high efficacy in certain inhibitor classes. The strategic placement of this methyl group often enhances the binding affinity of the molecule to its target protein, thereby increasing its inhibitory potential.

Role of Substituents on Pyrrole Ring

The pyrrole ring and its substituents are fundamental to the bioactivity of this class of compounds. nih.govresearchgate.net Studies on various pyrrole-containing molecules demonstrate that modifications to this ring can dramatically alter efficacy. In one study on pyrrolone antimalarials, the methyl substituents on the pyrrole ring were found to be crucial for activity. nih.govnih.gov The removal of these methyl groups resulted in a significant (approximately 20-25 fold) loss in antimalarial activity. nih.gov Interestingly, replacing the methyl groups with slightly larger ethyl groups did not significantly impact the activity, suggesting that a degree of steric bulk is tolerated and perhaps required in that position. nih.gov

Furthermore, the integrity of the pyrrole ring itself is often essential. Attempts to replace the pyrrole ring with other five-membered heterocycles such as imidazole, pyrazole, triazole, or furan (B31954) in the pyrrolone series led to a substantial decrease in biological activity. nih.govnih.gov This indicates that the specific electronic and structural properties of the pyrrole ring are vital for the molecule's interaction with its biological target.

Effects of Halogenation and Other Modifications

The introduction of halogen atoms and other small functional groups is a widely used strategy to modulate the pharmacological properties of drug candidates. nih.gov In the context of this compound analogues, halogenation has been shown to have a profound, though variable, impact on biological activity. nih.gov

For example, the introduction of a bromine atom at the 5-position of the 1-methyl-1H-indole ring, as seen in compound e19 [5-(5-bromo-1-methyl-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide], resulted in a potent tubulin polymerization inhibitor. nih.gov In other series, such as arylthioindoles, halogenation at the same position (position 5) of the indole ring sometimes led to a reduction in cytotoxicity. csic.es Conversely, the addition of a methoxy (B1213986) group at this position was found to increase cytotoxic effects. csic.es The degree of halogenation can also be a critical factor; in a study on pyrrolomycins, a pentabrominated derivative showed higher biofilm inhibitory activity than a tetra-halogenated analogue. nih.gov These findings underscore that the effect of halogenation is highly dependent on the specific molecular scaffold and its biological target.

Compound/Analogue ClassModificationEffect on Biological ActivityReference
1-methyl-1H-indole AnalogueN-Methylation on IndolePotent LSD1 inhibition (IC₅₀ = 6.5 nM) nih.gov
Pyrrolone AntimalarialsRemoval of methyl groups on pyrrole~20-25 fold loss of activity nih.gov
Pyrrolone AntimalarialsReplacement of pyrrole with other heterocyclesSignificant loss of activity nih.govnih.gov
1-methyl-1H-indole-pyrazoline HybridBromination at indole C5-positionPotent tubulin polymerization inhibition nih.gov
ArylthioindolesMethoxy group at indole C5-positionIncreased cytotoxicity csic.es

Mechanistic Insights into Cellular and Molecular Interactions

Understanding the precise molecular mechanisms by which these compounds exert their effects is crucial for their development as therapeutic agents. Research has primarily focused on their roles as inhibitors of tubulin polymerization and key epigenetic enzymes.

Tubulin Polymerization Inhibition Mechanisms

Several indole-based compounds are known to interfere with microtubule dynamics, a critical process for cell division, motility, and intracellular transport. nih.govnih.gov Analogues of this compound have been identified as inhibitors of tubulin polymerization. nih.gov The mechanism of action for many indole-based inhibitors involves binding to tubulin, the protein subunit of microtubules, at the colchicine (B1669291) binding site. csic.esnih.gov This binding prevents the assembly of tubulin subunits into microtubules. researchgate.net

The disruption of the cellular microtubule network leads to a cascade of downstream effects. Cells treated with these inhibitors are often arrested in the G2/M phase of the cell cycle, as proper spindle formation is a prerequisite for mitosis. nih.gov This cell cycle arrest can ultimately trigger apoptosis, or programmed cell death. For example, a study on 1-methyl-1H-indole-pyrazoline hybrids demonstrated that the lead compound not only inhibited tubulin assembly but also disrupted the microtubule network in HeLa cells, induced G2/M arrest, and promoted apoptosis. nih.gov

Compound ClassPrimary MechanismCellular EffectReference
1-methyl-1H-indole-pyrazoline HybridsInhibition of tubulin assemblyDisruption of microtubule network, G2/M cell cycle arrest, Apoptosis induction nih.gov
Arylthioindoles (ATI)Binding to the colchicine site of tubulinInhibition of tubulin polymerization, G2/M phase increase csic.es

Enzyme Inhibition Studies (e.g., LSD1)

Lysine-Specific Demethylase 1 (LSD1) is an epigenetic enzyme that plays a crucial role in regulating gene expression and is implicated in various cancers. researchgate.netnih.govtandfonline.com Consequently, it has emerged as a significant target for cancer therapy. nih.gov Tranylcypromine-based derivatives containing pyrrole and indole moieties have been developed as novel LSD1 inhibitors. researchgate.net

Significantly, a potent and reversible LSD1 inhibitor was discovered that incorporates the 1-methyl-1H-indole scaffold. nih.gov This compound, compound 27 , demonstrated an IC₅₀ value of 6.5 nM, placing it among the more potent inhibitors in its class. nih.gov The development of such potent and selective small molecule inhibitors is a key goal in epigenetic drug discovery. Cellular assays with related LSD1 inhibitors have shown that they can increase levels of histone methylation (e.g., H3K4me2), which is consistent with target engagement, and inhibit the proliferation of cancer cell lines. uea.ac.uk The ability of the 1-methyl-indole-pyrrole framework to serve as a basis for potent LSD1 inhibitors highlights its versatility and potential in the development of novel epigenetic modulators. nih.gov

Apoptosis Induction Mechanisms

The induction of apoptosis, or programmed cell death, is a critical mechanism for the anticancer activity of various compounds. Derivatives of this compound have been investigated for their ability to trigger this process in cancer cells. The molecular mechanisms often involve the activation of specific signaling pathways that lead to cell demise.

One key area of investigation is the role of these compounds in modulating the Bcl-2 family of proteins, which are central regulators of apoptosis. For instance, certain indole derivatives have been designed to act as inhibitors of Mcl-1, an anti-apoptotic protein frequently overexpressed in cancers like acute myeloid leukemia (AML). nih.gov By binding to the BH3 binding groove of Mcl-1, these inhibitors can disrupt its function, thereby promoting apoptosis. nih.gov Specifically, some novel 1H-indole-2-carboxylic acid compounds have been shown to occupy the P1-P3 pockets of Mcl-1, interacting with key residues such as Lys234 and Val249. nih.gov

Furthermore, the apoptotic cascade can be initiated through the degradation of pro-caspase 3 and Poly (ADP-ribose) polymerase (PARP). researchgate.net For example, a methyl ester derivative of indomethacin (B1671933) has demonstrated the ability to cause DNA fragmentation and enhance the degradation of these proteins in promyelocytic leukemia HL-60 cells. researchgate.net The process of apoptosis is often preceded by signals originating from cellular stress, such as endoplasmic reticulum (ER) stress. nih.gov When ER stress is prolonged or severe, it can trigger the mitochondrial pathway of apoptosis, a common mechanism for saturated fatty acid-induced apoptosis in pancreatic β-cells. nih.gov

Additionally, dietary methyl-donors have been shown to induce apoptosis by downregulating the MAPK/ERK and AKT signaling pathways, which are involved in cell proliferation. mdpi.com This is accompanied by an upregulation of pro-apoptotic proteins like Bak and Bax, and a reduction in anti-apoptotic proteins such as Mcl-1 and Bcl-2. mdpi.com

Biofilm Formation Inhibition Pathways

Biofilm formation is a critical virulence factor for many pathogenic bacteria, and its inhibition is a key strategy in combating infections. Indole and its derivatives, including this compound, have been shown to interfere with biofilm formation through various pathways.

A primary mechanism of action is the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation. Indole itself has been identified as a signaling molecule that can inhibit biofilm formation in Escherichia coli. nih.gov It has been observed that indole can decrease the activity of flagella-related promoters and inhibit cell division, both of which are crucial for the initial stages of biofilm development. nih.gov

The anti-biofilm activity of these compounds is often multifaceted. For instance, phenolic compounds, which share structural similarities with the indole scaffold, have been found to influence several biological processes simultaneously. nih.gov These include bacterial motility, chemotaxis, and metabolic pathways such as the tricarboxylic acid (TCA) cycle and arginine biosynthesis. nih.gov This suggests a complex interplay of pathways is involved in the effective inhibition of biofilm formation. nih.gov

Research has also explored the structure-activity relationships of these compounds. While some studies have focused on specific chemical modifications to enhance anti-biofilm activity, others have noted that even chemically diverse compounds can lead to similar biofilm inhibition phenotypes, highlighting the complexity of the underlying mechanisms. nih.gov

Reactive Oxygen/Nitrogen Species Scavenging Mechanisms (Antioxidant Activity)

The antioxidant activity of this compound and its analogues is attributed to their ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases.

The scavenging mechanism often involves the donation of a hydrogen atom from the indole or pyrrole ring to a free radical, thereby neutralizing it. The efficiency of this process is influenced by the chemical structure of the compound, including the presence and position of substituent groups. For example, indole-2 and 3-carboxamides have been shown to scavenge superoxide (B77818) radicals (O₂⁻) and hydroxyl radicals (HO•). nih.gov The presence of a thiazolyl group in some of these derivatives was found to enhance their ability to inhibit singlet oxygen (¹O₂). nih.gov

The antioxidant potential of these compounds has been evaluated using various assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is commonly used to assess the radical scavenging capacity of these compounds. nih.govrsc.org In this assay, the ability of a compound to donate a hydrogen atom and reduce the stable DPPH radical is measured. For example, a study on polysubstituted 3-hydroxy-3-pyrroline-2-ones identified one derivative as a particularly promising radical scavenger based on its performance in the DPPH assay. nih.govresearchgate.net

Furthermore, quantum chemistry calculations have been employed to understand the thermodynamics and kinetics of the radical scavenging activity. nih.govrsc.orgresearchgate.net These theoretical studies can predict the most likely mechanism of action, such as formal hydrogen transfer (FHT) or radical adduct formation (RAF), and can help to explain the observed differences in antioxidant activity between different derivatives. researchgate.net For instance, some pyrrolo[2,3-b]quinoxaline derivatives have been shown to be effective scavengers of hydroxyl radicals but not hydroperoxyl radicals in nonpolar environments. rsc.org

Molecular Docking and Dynamics Simulations in Target Binding

Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is invaluable for understanding the specific interactions that drive the biological activity of compounds like this compound and its analogues.

The analysis of ligand-protein interactions typically involves identifying the key amino acid residues in the active site of the protein that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. For example, in the case of pyrazole-indole derivatives targeting the COVID-19 main protease (Mpro), molecular docking studies have been used to elucidate the binding mode and interactions within the enzyme's active site. ajol.info Similarly, the interaction of pyrrole-based heterocyclic amino acid derivatives with the GABA-A receptor has been studied, revealing significant interactions with residues such as Ile C:242, Asp C:424, and Phe D:307. ijper.org

The strength of these interactions is often quantified by a docking score or binding energy, which provides an estimate of the binding affinity. ajol.info For instance, the binding of indole-based diaza-sulphonamides to the JAK-3 protein has been analyzed, with the binding affinities of the compounds compared to that of a known drug. nih.gov These studies help in identifying the most promising drug candidates and provide a rationale for their observed biological activity. nih.gov

The protein-ligand interaction also plays a crucial role in the design of new drugs. jocpr.com By understanding how a ligand binds to its target, researchers can modify the ligand's structure to improve its binding affinity and selectivity. This structure-based drug design approach has been successfully applied to various targets, including the nicotinic acetylcholine (B1216132) receptor. jocpr.com

Interactive Table: Ligand-Protein Interactions of Indole Derivatives

Compound ClassTarget ProteinKey Interacting ResiduesType of InteractionReference
Pyrazole-Indole DerivativesCOVID-19 Main Protease (Mpro)Not specifiedNot specified ajol.info
Pyrrole-based Amino AcidsGABA-A ReceptorIle C:242, Asp C:424, Phe D:307Not specified ijper.org
Indole-based Diaza-sulphonamidesJAK-3 ProteinNot specifiedHydrogen bonding nih.gov
(2-Methyl-1-Phenylsulfonyl-1h-Indol-3-Yl)Phenylmethyl AcetateNicotinic Acetylcholine ReceptorNot specifiedHydrogen bonding jocpr.com

Prediction of Binding Affinity and Sites

Predicting the binding affinity and identifying the binding sites of a ligand on a target protein are fundamental aspects of drug discovery. Computational methods, particularly molecular docking and dynamics simulations, are extensively used for this purpose.

The prediction of binding affinity is often expressed as a binding energy or an inhibition constant (Ki). nih.gov These values provide a quantitative measure of how strongly a ligand binds to its target. For example, a series of 1H-indole-2-carboxylic acid compounds were designed as Mcl-1 inhibitors, and their binding affinities were evaluated, with one compound showing a Ki of 24 nM. nih.gov Various computational models, including those based on machine learning and deep learning, have been developed to predict binding affinities with increasing accuracy. nih.govarxiv.orgchalmers.se

Identifying the binding site involves determining the specific region on the protein where the ligand binds. mdpi.com This is often a pocket or groove on the protein surface with specific chemical and physical properties that are complementary to the ligand. For instance, molecular docking studies of a disubstituted 1,2,4-triazole-3-thione derivative with anaplastic lymphoma kinase (PDB ID: 2XP2) identified the active site where the ligand binds effectively through hydrophobic interactions. mdpi.com The prediction of binding sites is crucial for understanding the mechanism of action of a drug and for designing more specific and potent inhibitors. mdpi.com

The process of predicting binding affinity and sites often involves several steps. First, the 3D structures of the ligand and protein are prepared. nih.gov Then, a docking program is used to generate a series of possible binding poses of the ligand in the protein's active site. nih.gov These poses are then scored based on a scoring function that estimates the binding affinity. The pose with the best score is considered to be the most likely binding mode. nih.gov

Interactive Table: Predicted Binding Affinities of Indole Analogues

CompoundTarget ProteinPredicted Binding Affinity (Ki)MethodReference
1H-indole-2-carboxylic acid derivative (47)Mcl-124 nM2D 15N-HSQC spectroscopy nih.gov
Disubstituted 1,2,4-triazole-3-thione derivative (C15)Anaplastic lymphoma kinase (2XP2)Not specifiedMolecular Docking mdpi.com
Indole based diaza-sulphonamide compounds (1-9)JAK-3 protein (1YVJ)-8.8 to -9.7 (Binding Energy in kcal/mol)Molecular Docking (AutoDock Vina) nih.gov

Conformational Changes Upon Binding

The binding of a ligand to a protein is often a dynamic process that can induce conformational changes in both the ligand and the protein. These changes are crucial for the biological function of the protein and can significantly affect the binding affinity and specificity of the ligand.

Molecular dynamics (MD) simulations are a powerful tool for studying these conformational changes. nih.govresearchgate.net MD simulations can provide a detailed picture of the dynamic behavior of the protein-ligand complex over time, revealing how the binding of the ligand affects the protein's structure and flexibility. For example, MD simulations have been used to study the interaction between the prolactin receptor and 14-3-3 proteins, showing that proline isomerization in the receptor's intrinsically disordered region can lead to significant conformational changes upon binding. nih.govresearchgate.net

The binding-induced conformational changes can range from small, local adjustments in the side chains of amino acid residues to large-scale movements of entire protein domains. mdpi.com In some cases, the binding of a ligand can lock the protein in a specific conformation, either active or inactive. mdpi.com For example, irreversible inhibitors of tissue transglutaminase 2 (TG2) have been shown to lock the enzyme in an open conformation, which prevents it from binding to GTP and carrying out its G-protein function. mdpi.com

The study of conformational changes upon binding is essential for a complete understanding of the mechanism of action of a drug. It can help to explain how a drug modulates the function of its target protein and can provide valuable insights for the design of new drugs with improved efficacy and specificity.

In Vitro Biological Activity Assessments (Mechanistic Focus)

The therapeutic potential of heterocyclic compounds, particularly those containing indole and pyrrole scaffolds, has been a significant area of research. The unique electronic configuration and structural diversity of these compounds allow them to interact with a wide array of biological targets. This section focuses on the mechanistic in vitro biological activities of this compound and its structurally related analogues, exploring their effects across various pathological models.

Antiproliferative and Cytotoxic Activity against Specific Cell Lines (e.g., PC-3, SKOV3, LS 174T, MCF-7, MDA-MB-231, HeLa)

Analogues of this compound have demonstrated significant antiproliferative and cytotoxic effects against a range of human cancer cell lines. The mechanisms often involve targeting fundamental cellular processes like cell division and survival pathways.

Indole-chalcone derivatives, for example, have shown high potency. The compound (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) was notably effective against metastatic colorectal cancer (mCRC), including oxaliplatin-resistant cell lines like HCT-116/L. nih.gov Its mechanism of action involves the inhibition of microtubule polymerization, leading to cell cycle arrest in the G2/M phase through the downregulation of cyclin B1. nih.gov This highlights the potential of the indole core to serve as a scaffold for potent microtubule depolymerizing agents. nih.gov FC116 demonstrated a superior GI50 value against the resistant mCRC cell line compared to standard therapies and exhibited a synergistic effect when combined with oxaliplatin. nih.gov

Furthermore, metal complexes of indole-pyrrol-based ligands have been investigated. A synthesized ligand, 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione (C15), and its manganese (1) and nickel (3) complexes showed anticancer activity. mdpi.com The manganese complex, in particular, was active against both human colon adenocarcinoma (HT29) and human lung cancer (A549) cells. mdpi.com Similarly, certain platinum(II) complexes containing naphthyl groups in their ligand structure have shown high cytotoxic activity against the triple-negative breast cancer cell line MDA-MB-231, as well as MCF-7, A549, and PC-3 cell lines, inducing cell death via apoptosis. nih.govnih.gov The evasion of apoptosis is a key feature of cancer, and compounds that can trigger these programmed cell death pathways are considered promising therapeutic strategies. nih.gov

The table below summarizes the cytotoxic activities of selected analogues.

Table 1: Antiproliferative and Cytotoxic Activity of Selected Analogues

Compound/Analogue Cell Line Activity Metric Value Source
(E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) HCT-116/L (oxaliplatin-resistant colorectal) GI₅₀ ~6 nM nih.gov
FC77 (indole-chalcone derivative) HCT-116/L (oxaliplatin-resistant colorectal) GI₅₀ ~6 nM nih.gov
Manganese Complex of C15 A549 (lung) IC₅₀ 794.37 µM mdpi.com
Manganese Complex of C15 HT29 (colon) IC₅₀ 654.31 µM mdpi.com
Nickel Complex of C15 HT29 (colon) IC₅₀ 1064.05 µM mdpi.com
Cordycepin HT29 (colon) IC₅₀ 92.05 µM nih.gov

Antimicrobial Activity against Specific Pathogens (e.g., Bacterial, Fungal)

The indole and pyrrole moieties are key components in the development of new antimicrobial agents, driven by the urgent need for antibiotics with novel mechanisms of action to combat rising antibiotic resistance. nih.gov

Research into 3-substituted-1H-imidazol-5-yl-1H-indoles, which are structural analogues, led to the identification of compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Specifically, two analogues demonstrated significant anti-MRSA activity with a Minimum Inhibitory Concentration (MIC) of ≤ 0.25 µg/mL, while also lacking cytotoxic or hemolytic properties. nih.gov This same screening campaign identified other derivatives, such as a phenethyl-indole-imidazole and a 5-phenyl-1H-imidazole, that were non-toxic and showed selective antifungal activity against Cryptococcus neoformans. nih.gov

Additionally, hybrid molecules incorporating the indole nucleus have shown promise. An indole-thiazolidinone hybrid was reported to have antimicrobial and antifungal activity (MIC <0.98 µg/ml) comparable to the standard drug ciprofloxacin. nih.gov The antibacterial action of certain indole alkaloids has been noted against pathogens like Alstonia scholaris. nih.gov

Table 2: Antimicrobial Activity of Selected Analogues

Compound/Analogue Pathogen Activity Metric Value Source
3-Substituted-1H-imidazol-5-yl-1H-indole Analogue 26 Methicillin-Resistant S. aureus (MRSA) MIC ≤ 0.25 µg/mL nih.gov
3-Substituted-1H-imidazol-5-yl-1H-indole Analogue 32 Methicillin-Resistant S. aureus (MRSA) MIC ≤ 0.25 µg/mL nih.gov
Indole-thiazolidinone hybrid Bacteria & Fungi MIC < 0.98 µg/mL nih.gov

Anti-inflammatory Response Pathways

Indole and pyrrole derivatives are recognized for their anti-inflammatory properties, often acting on key enzymes in the inflammatory cascade. researchgate.netresearchgate.net A primary mechanism for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in inflammation and pain. mdpi.com

Studies on fused pyrrole derivatives, such as pyrrolopyridines, have identified compounds that show promising in vitro anti-inflammatory activity by inhibiting pro-inflammatory cytokines. mdpi.com Molecular docking studies confirmed that these active molecules can bind effectively within the COX-2 active site. mdpi.com The well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin is itself an indole derivative. nih.gov

Furthermore, N-methylsulfonyl-indole derivatives have been investigated as multi-target agents that inhibit both COX-2 and 5-lipoxygenase (5-LOX), another crucial enzyme in the inflammatory pathway that produces leukotrienes. nih.gov This dual inhibition is considered advantageous as it may offer a broader spectrum of anti-inflammatory action. Some pyrrole derivatives have also been noted for their antioxidant activity, which can contribute to their anti-inflammatory effects by reducing oxidative stress that often accompanies inflammation. researchgate.net

Antiviral Mechanisms

Indole alkaloids have demonstrated a capacity to act against various viruses, including human and avian influenza viruses. nih.gov The antiviral mechanisms of these compounds can be multifaceted. Research has shown that they can interfere with viral infection at different stages, including:

Inhibition of viral replication: Preventing the virus from multiplying within the host cell. nih.gov

Inhibition of viral adsorption: Blocking the virus from attaching to and entering host cells. nih.gov

Direct virucidal effect: Inactivating the virus particles directly, outside of a host cell. nih.gov

For instance, specific indole alkaloids like Harmane and Harmalol were found to primarily interfere with the viral replication of the influenza A/H5N1 virus. nih.gov Other related compounds have been shown to target viral proteins essential for infectivity, such as hemagglutinin and neuraminidase, which are critical for the influenza virus life cycle. nih.gov The development of indole-based thiosemicarbazides and 4-thiazolidinones has also been pursued for their potential antiviral properties. nih.gov

Other Mechanistic Biological Modulations (e.g., Anti-malarial, Anti-diabetic, Anti-hypertensive at molecular level)

The versatile indole-pyrrole scaffold has been explored for a variety of other therapeutic applications at the molecular level.

Anti-malarial Activity: Malaria remains a significant global health issue, and indole derivatives are considered a valuable template for developing new antimalarial agents. nih.gov These compounds have shown activity against both drug-sensitive and drug-resistant strains of Plasmodium. nih.gov The mechanism for some related compounds involves targeting essential parasite functions, such as the mitochondrial electron transport chain. For example, some chemotypes act as inhibitors of cytochrome b, a key component of complex III, which is vital for pyrimidine (B1678525) biosynthesis in the parasite. nih.gov

Anti-diabetic Activity: Several studies have highlighted the potential of indole derivatives in managing diabetes. nih.govsci-hub.se A primary molecular mechanism is the inhibition of carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase. sci-hub.senih.govmdpi.com By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides is slowed, which helps to lower postprandial blood glucose levels. nih.govsci-hub.se Various synthetic indole-3-acetamides and hybrid indole-oxadiazole-thiazolidinone derivatives have been shown to be potent inhibitors of these enzymes. nih.govmdpi.com

Anti-hypertensive Activity: Indole analogues have been investigated for their ability to lower blood pressure. arabjchem.org A key molecular target in this area is the Angiotensin-Converting Enzyme (ACE). arabjchem.orgnih.gov ACE plays a crucial role in the renin-angiotensin system by converting angiotensin I to the potent vasoconstrictor angiotensin II. nih.gov By inhibiting ACE, indole derivatives can lead to vasodilation and a reduction in blood pressure, a mechanism shared with widely used synthetic drugs like Captopril and Enalapril. arabjchem.orgnih.gov

Advanced Chemical Applications and Functionalization of 1 Methyl 3 1h Pyrrol 2 Yl 1h Indole

Applications in Materials Science

The extended π-conjugation and the electron-donating nature of the indole (B1671886) and pyrrole (B145914) moieties in 1-Methyl-3-(1H-pyrrol-2-yl)-1H-indole suggest its potential utility in the development of novel organic materials with interesting optical and electronic properties.

Development of Non-Linear Optical Chromophores

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is often associated with a large change in dipole moment upon excitation and significant intramolecular charge transfer (ICT). The indole nucleus is known to be an effective electron donor in NLO chromophores. nih.govresearchgate.net The substitution at the C3-position of indole with an electron-rich pyrrole ring, as in this compound, can enhance these properties.

The linkage of the two electron-rich heterocyclic rings can facilitate ICT upon photoexcitation, a key requirement for second-order NLO activity. Theoretical and experimental studies on related 3-substituted indoles have shown that the NLO properties can be tuned by the nature of the substituent at the C3-position. nih.govrsc.org For instance, push-pull systems incorporating an indole donor and a suitable acceptor exhibit significant NLO responses. In the case of this compound, the pyrrole ring can act as a π-bridge or be further functionalized with acceptor groups to create a potent NLO chromophore. The N-methylation of the indole ring also plays a role in modulating the electronic properties and can enhance the NLO response. nih.gov

Multipyrrole dyes, such as those based on BODIPY and aza-BODIPY systems, have been investigated for their NLO properties, demonstrating that pyrrolic compounds can exhibit strong nonlinear absorption. nih.gov This suggests that indole-pyrrole hybrids like the title compound could also possess interesting NLO characteristics.

Table 1: Comparison of Calculated NLO Properties for a Related Indole Derivative

CompoundDipole Moment (μ) [Debye]Polarizability (α) [x 10⁻²⁴ esu]First Hyperpolarizability (β) [x 10⁻³⁰ esu]
Indole-7-carboxaldehyde1.8817.363.96

Data for Indole-7-carboxaldehyde from a computational study, presented for illustrative purposes of NLO properties in indole derivatives. researchgate.net

Integration into Organic Electronic Devices (e.g., Organic Solar Cells)

The development of efficient organic photovoltaic (OPV) devices, including dye-sensitized solar cells (DSSCs), relies on the design of novel organic dyes with broad absorption spectra and suitable energy levels. Pyrroloindoles have emerged as promising scaffolds for the creation of fluorophores for DSSCs. researchgate.net The this compound framework, with its extended π-system, has the potential to be a core component of such dyes.

The indole moiety can serve as a strong electron donor, a desirable characteristic for sensitizer (B1316253) dyes in DSSCs. Upon photoexcitation, an electron is injected from the dye's excited state into the conduction band of a semiconductor (e.g., TiO₂). The efficiency of this process is highly dependent on the dye's absorption characteristics and energy levels (HOMO/LUMO). The combination of indole and pyrrole rings in this compound is expected to lead to strong absorption in the visible region of the electromagnetic spectrum. uci.edu

Furthermore, the structure of this compound allows for straightforward functionalization at various positions on both the indole and pyrrole rings. This enables the introduction of anchoring groups (e.g., carboxylic acids) for attachment to the semiconductor surface and the tuning of the absorption spectrum and redox potentials to optimize device performance.

Catalytic Applications

The presence of two nitrogen-containing heterocyclic rings in this compound suggests its potential as a ligand in catalysis, particularly in asymmetric synthesis and transition metal-catalyzed reactions.

Use as Chiral Ligands in Asymmetric Synthesis

While this compound itself is achiral, it can be readily functionalized to create chiral ligands for asymmetric catalysis. The introduction of chiral substituents on the indole or pyrrole nitrogen, or on the carbon framework of either ring, can lead to the formation of effective chiral ligands. For example, the synthesis of chiral indolyl pyrroloindolines has been reported, highlighting the accessibility of complex, chiral indole-pyrrole scaffolds. rsc.org

Indole and pyrrole derivatives have been successfully employed as ligands in a range of asymmetric transformations. acs.org The nitrogen atoms in the indole and pyrrole rings can act as coordination sites for metal centers, and the steric and electronic properties of the ligand can be fine-tuned to induce high levels of enantioselectivity in catalytic reactions.

Role in Transition Metal Catalysis

Indole and pyrrole derivatives are widely used as ligands in transition metal catalysis. nih.gov They have been employed in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to construct complex organic molecules. acs.orgacs.org The this compound scaffold can be envisioned as a bidentate or monodentate ligand, depending on the reaction conditions and the metal center.

The nitrogen atoms of the indole and pyrrole rings can coordinate to a transition metal, and the π-systems of the rings can also participate in metal binding. This coordination can influence the reactivity and selectivity of the metal catalyst. For instance, rhodium(II)-catalyzed reactions of indolyl- and pyrrolyl-tethered substrates have been used to synthesize a variety of fused heterocyclic compounds. lookchem.com This demonstrates the compatibility of the indole-pyrrole framework with transition metal catalysis and suggests that this compound could serve as a precursor to more complex ligands or as a ligand itself in various catalytic transformations.

Advanced Functionalization Strategies

The rich chemistry of indoles and pyrroles provides a multitude of strategies for the advanced functionalization of this compound. These strategies allow for the introduction of a wide range of functional groups and the construction of more elaborate molecular architectures.

Direct C-H functionalization is a powerful tool for the selective modification of heterocyclic compounds. rsc.orgnih.gov For the this compound scaffold, C-H functionalization can be directed to various positions on both the indole and pyrrole rings, depending on the catalyst and reaction conditions. For example, palladium-catalyzed direct arylation has been demonstrated for both indoles and pyrroles. acs.org

Cascade reactions offer an efficient means to build molecular complexity from simple starting materials. A cascade arylation/cyclization reaction between indole acetamides and 3-substituted indoles has been developed for the synthesis of indolyl pyrroloindolines. rsc.org Similar strategies could be envisioned starting from a functionalized this compound to create novel polycyclic systems.

Furthermore, the pyrrole ring can undergo cycloaddition reactions. For example, a formal [3+2] cycloaddition of 3-cyanoacetyl indoles with 1,2-diaza-1,3-dienes has been used to synthesize indole-pyrrole hybrids. nih.gov The double bond of the pyrrole ring in this compound could potentially participate in similar cycloaddition reactions, providing access to a diverse range of fused and spirocyclic compounds.

The N-H of the pyrrole moiety can also be a site for functionalization. For instance, it can be alkylated or acylated to introduce new functional groups and modulate the electronic properties of the molecule.

Table 2: Potential Functionalization Reactions for this compound

Reaction TypeReagents and ConditionsPotential Product
C-H ArylationAryl halide, Pd catalyst, ligand, baseAryl-substituted indole-pyrrole
N-Alkylation (Pyrrole)Alkyl halide, baseN-alkylated pyrrole derivative
Vilsmeier-Haack FormylationPOCl₃, DMFFormyl-substituted indole-pyrrole
[3+2] CycloadditionDipolarophileFused polycyclic system

This table provides a hypothetical overview of potential functionalization reactions based on the known reactivity of indole and pyrrole rings.

Regioselective Derivatization of Indole and Pyrrole Rings

The functionalization of the this compound core is dictated by the inherent reactivity of the individual indole and pyrrole rings. The indole nucleus is generally more reactive towards electrophiles at the C3 position. However, since this position is already substituted, electrophilic attack is redirected to other positions. The N-methylation of the indole ring to '1-Methyl' influences the electron distribution and can direct reactions towards specific sites.

The pyrrole ring, also electron-rich, typically undergoes electrophilic substitution at the C2 (α) position. In the target molecule, the C2 position of the pyrrole is attached to the indole ring. Therefore, functionalization will be directed to the remaining unsubstituted positions.

Indole Ring Derivatization: The indole ring in this scaffold can undergo various regioselective reactions. The most nucleophilic position after C3 is generally the C2 position. However, palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of the indole nucleus at various positions, including C2, C4, C5, C6, and C7, by using appropriately pre-functionalized starting materials or through C-H activation. For instance, palladium/norbornene co-catalyzed regioselective alkylation can occur at the C-H bond adjacent to the NH group in 1H-indoles, leading to 2-alkyl-1H-indoles rsc.org. While the target molecule has a methyl group at the N1 position, similar catalytic systems can be adapted for the functionalization of other C-H bonds.

Pyrrole Ring Derivativation: The pyrrole ring within the this compound structure also offers sites for regioselective derivatization. The most reactive positions for electrophilic substitution on an unsubstituted pyrrole are C2 and C5. Given that the C2 position is occupied, the C5 position becomes the most likely site for electrophilic attack. Reactions such as Vilsmeier-Haack formylation, Friedel-Crafts acylation, and halogenation would be expected to occur preferentially at the C5 position of the pyrrole ring.

A study on the dearomative oxidation of pyrroles using a sulfoxide (B87167) as an oxidant has shown that 3-substituted pyrroles can undergo regioselective oxidation to introduce an oxygen atom at the more hindered position nih.gov. This suggests that complex oxidative transformations could also be applied to the pyrrole moiety in the target compound.

Reaction TypeReagents/ConditionsExpected Major Product on Pyrrole Ring
Vilsmeier-HaackPOCl₃, DMF5-formyl-1-Methyl-3-(1H-pyrrol-2-yl)-1H-indole
Friedel-Crafts AcylationAc₂O, Lewis Acid5-acetyl-1-Methyl-3-(1H-pyrrol-2-yl)-1H-indole
HalogenationNBS, THF5-bromo-1-Methyl-3-(1H-pyrrol-2-yl)-1H-indole

Introduction of Diverse Pharmacophores and Probes

The this compound scaffold is a valuable starting point for the development of bioactive molecules through the introduction of various pharmacophores and chemical probes. Chemical probes are small molecules that selectively modulate a protein's function and are crucial tools in chemical biology rsc.orgnih.gov. The derivatization of the core structure can lead to compounds with potent biological activities.

A notable example involves the synthesis of 3-((1-Methyl-1H-pyrrol-2-yl)methylene)indolin-2-one derivatives, which have been investigated for their anticancer properties researchgate.net. These compounds are synthesized through a condensation reaction between a 1-methyl-1H-pyrrole-2-carbaldehyde and an appropriate indolin-2-one. This reaction creates a larger, more complex molecule that incorporates the 1-methyl-pyrrole moiety, which is a key structural feature of the target compound. These derivatives are designed to act as inhibitors of specific cellular signaling pathways implicated in cancer progression.

Furthermore, the introduction of fluorine into related indole-based structures has been shown to significantly alter their pharmacokinetic profiles, such as basicity (pKa) and oral absorption, leading to improved drug-like properties acs.org. For example, fluorination of 3-(3-(piperidin-1-yl)propyl)indoles resulted in selective human 5-HT1D receptor ligands with enhanced bioavailability acs.org. This strategy could be applied to derivatives of this compound to fine-tune their pharmacological properties.

Pharmacophore/Probe TypeSynthetic StrategyPotential Biological TargetReference Example
Indolin-2-one moietyKnoevenagel condensationProtein kinases, Receptor tyrosine kinases3-((1-Methyl-1H-pyrrol-2-yl)methylene)indolin-2-one derivatives researchgate.net
Fluorinated side chainsNucleophilic fluorinationG-protein coupled receptors (e.g., 5-HT1D)Fluorinated 3-(3-(piperidin-1-yl)propyl)indoles acs.org
Triazole ringCycloaddition reactionsVarious enzymes and receptors5-((1-Methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione mdpi.com

Role as Synthetic Intermediates for Complex Molecules

The this compound framework serves as a crucial building block for the construction of more elaborate and complex molecular architectures. Its inherent structural features can be exploited in multi-step syntheses to generate novel heterocyclic systems with potential applications in medicine and materials science.

The pyrrole and indole moieties can participate in various cycloaddition and condensation reactions to form fused polycyclic systems. For instance, indole-pyrrole hybrids have been synthesized as a new class of antileishmanial agents rsc.org. These syntheses often involve a formal [3+2] cycloaddition of 3-cyanoacetyl indoles with 1,2-diaza-1,3-dienes, demonstrating how the indole-pyrrole linkage can be forged to create medicinally relevant scaffolds rsc.org.

Moreover, derivatives of 1-methyl-pyrrole have been used to construct complex heterocyclic systems like 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, which, along with its metal complexes, has shown anticancer activity mdpi.com. The synthesis involves the reaction of a 2-(1-methylpyrrol-2-yl)acetohydrazide with an isothiocyanate, followed by cyclization mdpi.com. This highlights the utility of the 1-methyl-pyrrole unit as a versatile intermediate.

The chemical reactivity of the indole C2-C3 bond and the various positions on the pyrrole ring allows for the creation of intricate molecules. For example, the reaction of 1-methylbenzimidazole (B167850) with a benzoylindolyl-3-acetylene leads to the formation of a 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one, a complex seven-membered ring system researchgate.net. While not starting from the exact target compound, this illustrates the synthetic potential of coupling indole and other heterocyclic precursors.

Complex Molecule ClassSynthetic ApproachSignificance
Indole-Pyrrole Hybrids[3+2] CycloadditionAntileishmanial agents rsc.org
Polycyclic Triazole SystemsCondensation and CyclizationAnticancer agents mdpi.com
BenzodiazocinonesRing-expansion reactionsNovel complex heterocyclic systems researchgate.net

Q & A

Q. What crystallographic techniques elucidate the solid-state structure of this compound derivatives?

  • X-ray Diffraction : Grow single crystals via slow evaporation (acetonitrile/EtOAc). Refine structures with SHELXTL, reporting bond lengths/angles and hydrogen-bonding networks. Compare with analogs like 2-methyl-1-phenyl-1H-indole-3-carbonitrile, which exhibits planar indole rings and π-π stacking .

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